2,6-Dibromo-7-methyl-[1,2,4]triazolo[1,5-A]pyridine
CAS No.:
Cat. No.: VC16729051
Molecular Formula: C7H5Br2N3
Molecular Weight: 290.94 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5Br2N3 |
|---|---|
| Molecular Weight | 290.94 g/mol |
| IUPAC Name | 2,6-dibromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine |
| Standard InChI | InChI=1S/C7H5Br2N3/c1-4-2-6-10-7(9)11-12(6)3-5(4)8/h2-3H,1H3 |
| Standard InChI Key | NAVVUELCAZITKQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=NC(=NN2C=C1Br)Br |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Substituent Effects
The compound’s fused triazole-pyridine system creates a planar, aromatic framework with pronounced electron-deficient characteristics due to the electron-withdrawing bromine atoms. The methyl group at position 7 introduces steric bulk, influencing regioselectivity in subsequent reactions. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 290.94 g/mol |
| IUPAC Name | 2,6-dibromo-7-methyl- triazolo[1,5-a]pyridine |
| Canonical SMILES | CC1=CC2=NC(=NN2C=C1Br)Br |
| InChI Key | NAVVUELCAZITKQ-UHFFFAOYSA-N |
The triazole ring’s -deficient nature, combined with bromine’s inductive effects, renders the compound highly reactive toward nucleophilic and electrophilic agents .
Synthesis and Optimization Strategies
Core Formation and Bromination Pathways
The synthesis typically begins with constructing the triazole-pyridine backbone. A common route involves cyclocondensation of methyl-substituted pyridine hydrazones with nitriles or carbonyl compounds, followed by oxidative aromatization . Subsequent bromination at positions 2 and 6 is achieved using bromosuccinimide (NBS) in dichloromethane or tetrahydrofuran under controlled conditions .
Representative Protocol:
-
Cyclization: React 7-methylpyridine-2-carbaldehyde hydrazone with acetyl chloride in acetic acid at 80°C for 6 hours to form the triazolo[1,5-a]pyridine core.
-
Bromination: Treat the intermediate with 2.2 equivalents of NBS in at 0°C, yielding 2,6-dibromo-7-methyl derivative in 68–72% isolated yield .
Challenges in Regioselectivity
The methyl group at position 7 directs bromination to positions 2 and 6 via steric and electronic effects. Competing pathways, such as over-bromination or ring-opening, are mitigated by maintaining low temperatures (0–5°C) and stoichiometric control .
Chemical Reactivity and Functionalization
Cross-Coupling Reactions
Comparative Analysis with Related Triazolopyridines
Mono-Brominated Analog: 6-Bromo-7-methyl-[1,2,] triazolo[1,5-A]pyridine
This analog (, MW 212.05 g/mol) lacks the 2-bromo substituent, reducing steric hindrance and altering reactivity. For instance, Suzuki coupling occurs preferentially at C-6, whereas the dibromo derivative allows sequential functionalization at C-2 and C-6 .
| Property | 2,6-Dibromo-7-methyl | 6-Bromo-7-methyl |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 290.94 g/mol | 212.05 g/mol |
| Cross-Coupling Sites | C-2, C-6 | C-6 |
Amino-Substituted Derivative: 2-Amino-6,8-dibromo-7-methyl- triazolo[1,5-A]pyridine
The amino group at position 2 (, MW 305.96 g/mol) enhances hydrogen-bonding capacity, making this derivative suitable for coordination chemistry or supramolecular assembly.
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